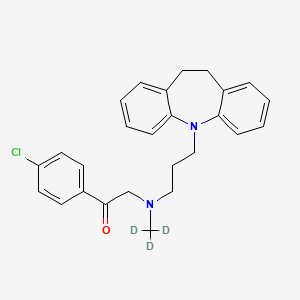
Lofepramine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lofepramine-d3 is a deuterated form of lofepramine, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and its incorporation into lofepramine results in this compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of lofepramine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lofepramine-d3 involves the incorporation of deuterium into the lofepramine molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective incorporation of deuterium into the lofepramine molecule. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Lofepramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen (or deuterium in this case) to the molecule, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a deuterium atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and deuterated solvents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites of this compound. These metabolites are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
Applications De Recherche Scientifique
Lofepramine-d3 is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: It is used in metabolic studies to trace the pathways and rates of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lofepramine.
Industry: It is used in the development of new pharmaceuticals and in the study of drug interactions and stability
Mécanisme D'action
Lofepramine-d3 exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two key neurotransmitters involved in mood regulation. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of this compound include the norepinephrine transporter and the serotonin transporter .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Amitriptyline: A tricyclic antidepressant known for its sedative effects.
Clomipramine: A tricyclic antidepressant used primarily for obsessive-compulsive disorder.
Desipramine: A metabolite of lofepramine with potent norepinephrine reuptake inhibition
Uniqueness of Lofepramine-d3
This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic properties. Deuterium substitution can lead to a slower rate of metabolism, potentially resulting in a longer duration of action and reduced formation of toxic metabolites. This makes this compound a valuable tool in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C26H27ClN2O |
|---|---|
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone |
InChI |
InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3 |
Clé InChI |
SAPNXPWPAUFAJU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















